molecular formula C12H13F2NO2 B7560149 (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone

Cat. No. B7560149
M. Wt: 241.23 g/mol
InChI Key: AMNUXAGUXDBFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone, also known as DOFOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in disease pathogenesis. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are believed to play a role in disease pathogenesis.
Biochemical and Physiological Effects:
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to protect against oxidative stress and neurotoxicity. (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be addressed in future studies.

Future Directions

There are several future directions for (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone research, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Other future directions include the exploration of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone derivatives and analogs to improve its efficacy and reduce toxicity, as well as the development of novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.

Synthesis Methods

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form 2,3-difluorophenylglyoxylamide. This intermediate is then reacted with 1,4-diaminobutane to form the final product, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone.

Scientific Research Applications

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for anticancer drug development. In Alzheimer's and Parkinson's disease research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to possess neuroprotective properties, making it a potential therapeutic agent for these neurodegenerative diseases.

properties

IUPAC Name

(2,3-difluorophenyl)-(1,4-oxazepan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-4-1-3-9(11(10)14)12(16)15-5-2-7-17-8-6-15/h1,3-4H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNUXAGUXDBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone

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